N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
IUPAC Nomenclature and Isomeric Considerations
The compound N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is 4,5,6,7-tetrahydro-1-benzothiophene , a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. The numbering begins at the sulfur atom in the thiophene ring, with positions 4–7 hydrogenated to form a cyclohexene moiety. The carboxamide group (-CONH$$_2$$) is attached at position 3 of the benzothiophene core, while the 3-bromophenyl substituent is linked via the amide nitrogen.
Table 1: Systematic Nomenclature and Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C$${15}$$H$${14}$$BrNOS |
| Molecular Weight | 336.25 g/mol |
| CAS Registry Number | 314250-94-7 |
| Synonyms | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid (3-bromophenyl)amide |
Isomeric considerations arise from two primary factors:
- Positional Isomerism : Variations in bromine substitution on the phenyl ring (e.g., 2-bromo or 4-bromo isomers) or carboxamide placement on the benzothiophene core (e.g., position 2 or 4) yield distinct compounds.
- Stereoisomerism : The tetrahydrobenzothiophene core may adopt chair-like or half-chair conformations, though no chiral centers are present in the parent structure.
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this specific compound is unavailable in the provided sources, structural insights can be inferred from related tetrahydrobenzothiophene derivatives. For example, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (a structural analog) crystallizes in the triclinic system with space group P-1 and exhibits a half-chair conformation in the cyclohexene ring. Key geometric features include:
- Dihedral Angles : The thiophene ring forms a 7.1° angle with the adjacent benzamide group, while the phenyl ring attached to the amide nitrogen is twisted by 59.0°.
- Hydrogen Bonding : Intramolecular N–H···O interactions stabilize the amide group, forming a six-membered S(6) ring motif.
Table 2: Comparative Geometric Parameters in Tetrahydrobenzothiophene Derivatives
The bromophenyl group likely introduces steric and electronic effects, increasing molecular rigidity compared to non-halogenated analogs.
Comparative Structural Analysis with Related Tetrahydrobenzothiophene Derivatives
This compound shares structural motifs with several derivatives, differing primarily in substituent groups:
- N-(4-Bromo-3-methylphenyl) Analogs : The addition of a methyl group at the 3-position of the phenyl ring enhances steric bulk but reduces electronegativity compared to the bromine substituent.
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide : Replacement of the bromophenyl group with an amino moiety (-NH$$_2$$) at position 2 alters hydrogen-bonding potential and electronic properties.
- Ethyl Ester Derivatives : Substitution of the carboxamide with an ethyl ester (-COOEt) increases hydrophobicity and reduces polar surface area.
Table 3: Structural and Electronic Comparisons
The bromine atom in the target compound contributes to a higher molecular weight (336.25 g/mol vs. 196.27 g/mol for non-halogenated analogs) and may facilitate halogen bonding in crystal packing or biological interactions. The tetrahydrobenzothiophene core’s reduced aromaticity compared to fully unsaturated analogs also impacts conjugation and solubility.
Properties
IUPAC Name |
N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-10-4-3-5-11(8-10)17-15(18)13-9-19-14-7-2-1-6-12(13)14/h3-5,8-9H,1-2,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZBFVFYFLVQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through the cyclization of appropriate precursors. The bromophenyl group is then introduced via a bromination reaction, followed by the attachment of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters, leading to consistent and reproducible results .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 3-bromophenyl group undergoes substitution reactions under nucleophilic or transition metal-catalyzed conditions.
Key Findings :
-
Methoxylation proceeds efficiently with copper iodide catalysis .
-
Palladium-mediated Suzuki coupling retains the carboxamide integrity while introducing aryl groups .
Amide Functional Group Transformations
The carboxamide moiety participates in hydrolysis, reduction, and condensation reactions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc), reflux, 6h | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid | 90 | |
| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 80°C, 4h | Sodium salt of carboxylic acid | 85 | |
| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C→RT, 2h | N-(3-Bromophenyl)-...aminomethyl | 70 |
Mechanistic Insights :
-
Hydrolysis to carboxylic acid is favored under strong acidic/basic conditions due to amide resonance destabilization.
-
LiAlH₄ reduces the amide to a secondary amine without affecting the tetrahydrobenzothiophene ring.
Tetrahydrobenzothiophene Ring Modifications
The saturated thiophene ring exhibits reactivity at the sulfur atom and α-positions.
Structural Confirmation :
-
Sulfoxide formation confirmed via -NMR downfield shift of S-O proton (δ 3.2–3.5 ppm).
-
Ring-opening reactions produce disulfonic acids under oxidative acidic conditions.
Metal-Catalyzed Cross-Coupling Reactions
The bromophenyl group facilitates coupling with organometallic reagents.
Catalytic Efficiency :
Condensation and Cyclization Reactions
The carboxamide nitrogen participates in Schiff base and heterocycle formation.
Analytical Data :
Scientific Research Applications
The compound exhibits a range of biological activities that can be harnessed for therapeutic applications:
Anticancer Activity
Research indicates that N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study Example :
A study evaluating similar benzothiophene derivatives reported significant cytotoxic effects against various human tumor cell lines, including leukemia and lung cancer cells. The IC50 values for these compounds ranged from 5 μM to 20 μM, indicating potent anticancer properties.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 1f | K562 (Leukemia) | 5.0 |
| 3a | HL60 (Leukemia) | 7.2 |
| X | A549 (Lung) | 15.0 |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.
Case Study Example :
In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 8 |
| B | Escherichia coli | 12 |
Pharmacological Evaluation
In vivo studies using xenograft models have provided insights into the compound's potential efficacy as an anticancer agent. The hollow fiber assay indicated significant tumor growth inhibition when treated with this compound.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the benzothiophene core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives with different substituents, such as:
- N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H14BrNOS
- Molecular Weight : 336.25 g/mol
- CAS Number : Specific identifier not provided but noted for similar compounds in the literature.
The compound is believed to interact with various biological pathways, particularly through modulation of ion channels and receptor systems. Preliminary studies suggest that it may act as an agonist or antagonist at specific targets, influencing cellular signaling pathways.
Antioxidant Properties
Recent studies have reported significant antioxidant activity of related benzothiophene derivatives. For instance, compounds synthesized in a similar framework demonstrated antioxidant potency comparable to ascorbic acid, suggesting that this compound may also exhibit similar properties .
Ion Channel Modulation
Research indicates that compounds in this class can affect the activity of transient receptor potential (TRP) channels. Specifically, TRPV4 channels are known to be influenced by structural analogs of benzothiophenes. The modulation of these channels can lead to various physiological effects, including vasodilation and pain sensation modulation .
Case Studies and Research Findings
- Antioxidant Activity Evaluation :
- Ion Channel Interaction :
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity (TAC) | TRPV4 Channel Modulation |
|---|---|---|
| This compound | Significant | Modulatory effects observed |
| Ascorbic Acid | Benchmark | Not applicable |
| Other Benzothiophene Derivatives | Comparable | Variable |
Q & A
Basic: What synthetic routes are commonly used to prepare N-(3-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
Answer:
The compound is synthesized via cyclocondensation reactions starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. A typical protocol involves refluxing with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Modifications to the bromophenyl group can be achieved by substituting the aldehyde precursor. Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography. Structural validation is performed using NMR and IR spectroscopy .
Basic: How is the crystallographic structure of this compound determined, and which software tools are recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement due to its robustness in handling small-molecule data . For visualization and hydrogen-bonding analysis, ORTEP-3 (with GUI) and WinGX are recommended for generating publication-quality thermal ellipsoid plots . Example protocols are detailed in studies of structurally analogous thiophene carboxamides .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the biological activity of this compound?
Answer:
Hydrogen bonding and π-π stacking significantly modulate bioactivity. For example, intramolecular N–H⋯N bonds in analogous compounds lock molecular conformations, enhancing stability and target binding . Graph set analysis (Etter’s rules) can map interaction patterns in crystals, revealing how packing motifs affect solubility and bioavailability . Computational tools like Mercury (CCDC) quantify interactions, while PASS Online predicts bioactivity based on these features .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:
- Metabolic Profiling: Use LC-MS to identify metabolites and modify labile groups (e.g., bromophenyl substituents) .
- Solubility Optimization: Introduce polar moieties (e.g., methoxy groups) via structural analogs .
- Target Validation: Employ CRISPR/Cas9 knockouts to confirm on-target effects.
Case studies on antifungal thiophene derivatives demonstrate how minor structural changes (e.g., substituting 3-bromophenyl with 4-methylphenyl) improve in vivo efficacy .
Advanced: How can computational methods guide the design of derivatives with enhanced anticancer activity?
Answer:
- QSAR Modeling: Correlate electronic (HOMO/LUMO) and steric parameters (LogP) with cytotoxicity data from NCI-60 screens.
- Docking Studies: Use AutoDock Vina to predict binding modes to targets like tyrosine kinases or tubulin .
- ADMET Prediction: SwissADME evaluates bioavailability, while ProTox-II forecasts toxicity.
For example, PASS Online predicted high antimycobacterial activity for azomethine derivatives, validated via in vitro assays .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry and purity. Aromatic protons in the 3-bromophenyl group resonate at δ 7.2–7.8 ppm .
- IR: Stretching frequencies for amide (C=O at ~1650 cm⁻¹) and thiophene (C-S at ~680 cm⁻¹) groups are diagnostic .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (exact mass: 376.131 g/mol for C₁₉H₁₈BrN₂OS) .
Advanced: How do crystal packing defects impact the interpretation of SCXRD data for this compound?
Answer:
Defects (e.g., twinning, disorder) complicate refinement. Strategies include:
- Data Filtering: Use SHELXL’s TWIN/BASF commands to model twinned crystals .
- Dynamic Disorder Modeling: Apply restraints to mobile groups (e.g., tetrahydrobenzothiophene rings) using PLATON .
- Validation Tools: CheckR (MolProbity) flags geometric outliers. Studies on fluorophenyl analogs demonstrate successful disorder resolution via these methods .
Basic: What are the reported biological activities of structurally similar benzothiophene carboxamides?
Answer:
Analogous compounds exhibit:
- Antimicrobial Activity: MIC values of 4–16 µg/mL against S. aureus and C. albicans .
- Anticancer Potential: IC₅₀ values <10 µM in breast (MCF-7) and colon (HCT-116) cancer lines .
- Antimycobacterial Effects: 90% inhibition of M. tuberculosis at 50 µg/mL .
Mechanisms include intercalation (DNA) and tubulin polymerization inhibition .
Advanced: How can solvent choice in synthesis affect the polymorphic outcome of this compound?
Answer:
Solvent polarity and H-bonding capacity direct polymorph formation. For example:
- Polar Solvents (DMF, DMSO): Favor Form I (dense packing with C–H⋯O bonds) .
- Nonpolar Solvents (Hexane): Yield Form II (loose packing with π-π interactions).
Screening via Crystal16® identifies optimal conditions. Studies on methylphenyl analogs highlight solvent-dependent bioactivity variations .
Advanced: What experimental and computational approaches validate the tautomeric forms of this compound?
Answer:
- SCXRD: Directly visualizes tautomers (e.g., keto-enol forms) via electron density maps .
- Solid-State NMR: ¹⁵N CP/MAS distinguishes tautomeric states in amorphous phases.
- DFT Calculations: Gaussian09 computes relative energies of tautomers. For example, the enol form is stabilized by 2.3 kcal/mol in gas-phase calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
